molecular formula C8H15NO2 B12958557 Ethyl (1S,2R)-1-amino-2-ethylcyclopropane-1-carboxylate

Ethyl (1S,2R)-1-amino-2-ethylcyclopropane-1-carboxylate

Cat. No.: B12958557
M. Wt: 157.21 g/mol
InChI Key: CHAJAQRVAZTEPG-SVRRBLITSA-N
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Description

Ethyl (1S,2R)-1-amino-2-ethylcyclopropane-1-carboxylate is a chiral compound with significant interest in various fields of chemistry and biology This compound is known for its unique structural features, which include a cyclopropane ring, an amino group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1S,2R)-1-amino-2-ethylcyclopropane-1-carboxylate can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates . These reactions typically require specific catalysts and controlled conditions to ensure high stereoselectivity and yield.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale cyclopropanation reactions using flow microreactor systems. This method enhances efficiency, versatility, and sustainability compared to traditional batch processes . The use of advanced catalysts and optimized reaction conditions ensures the consistent production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1S,2R)-1-amino-2-ethylcyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Ethyl (1S,2R)-1-amino-2-ethylcyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The cyclopropane ring’s rigidity and the compound’s stereochemistry play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Ethyl (1S,2R)-1-amino-2-ethylcyclopropane-1-carboxylate can be compared with other cyclopropane-containing amino acids, such as:

The uniqueness of this compound lies in its specific stereochemistry and the presence of an ethyl ester group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

ethyl (1S,2R)-1-amino-2-ethylcyclopropane-1-carboxylate

InChI

InChI=1S/C8H15NO2/c1-3-6-5-8(6,9)7(10)11-4-2/h6H,3-5,9H2,1-2H3/t6-,8+/m1/s1

InChI Key

CHAJAQRVAZTEPG-SVRRBLITSA-N

Isomeric SMILES

CC[C@@H]1C[C@]1(C(=O)OCC)N

Canonical SMILES

CCC1CC1(C(=O)OCC)N

Origin of Product

United States

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